![molecular formula C7H7NO3 B594805 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol CAS No. 1246088-43-6](/img/structure/B594805.png)
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
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Overview
Description
“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” is a chemical compound with the empirical formula C7H7NO3 . It has a molecular weight of 153.14 g/mol . This compound is a heterocyclic building block .
Synthesis Analysis
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol and its derivatives has been reported in the literature . One approach involves a Smiles rearrangement using easily available reagents .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOc1ccnc2OCCOc12
. The InChI representation is 1S/C7H7NO3/c9-5-1-2-8-7-6 (5)10-3-4-11-7/h1-2H,3-4H2, (H,8,9)
. Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol are not detailed in the search results, it’s worth noting that this compound can be used as a building block in the synthesis of various other compounds .Physical And Chemical Properties Analysis
This compound is a solid . It has a topological polar surface area of 47.6 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a complexity of 254 .Scientific Research Applications
Heterocyclic Building Blocks
“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” is used as a heterocyclic building block in the field of organic chemistry . Heterocyclic compounds are widely used in many areas of chemistry due to their unique structures and properties.
Calcium Antagonist Agents
New compounds possessing the “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” group have been synthesized and tested as calcium antagonist agents . These compounds showed moderate anticalcium activity, indicating potential applications in the treatment of diseases related to calcium imbalance.
Antimicrobial Agents
A series of compounds based on “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” has been synthesized and tested as potential antimicrobial agents . These compounds could be used in the development of new disinfectants against bacteria and fungi.
Antiplatelet Agents
Isomers with the chemotype of phenoxyl methylene substituted on the “2,3-Dihydro-[1,4]dioxino” ring exhibited potent in vitro antiplatelet activity . These compounds could be used in the development of new drugs for the prevention and treatment of thrombotic disorders.
Metabolic Stability Studies
Compounds based on “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” have been used in studies of metabolic stability in human liver microsomes . This research could contribute to the understanding of drug metabolism and the development of drugs with improved pharmacokinetic profiles.
Pharmacokinetic Studies
Compounds based on “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” have been used in pharmacokinetic studies . These studies could provide valuable information for the design of drugs with optimal absorption, distribution, metabolism, and excretion properties.
Mechanism of Action
properties
IUPAC Name |
3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-1-2-8-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLRBBARNJINI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C(=O)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678385 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol | |
CAS RN |
1246088-43-6 |
Source
|
Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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